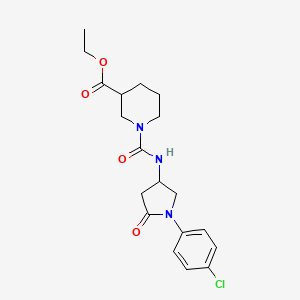

![molecular formula C18H16N4O7S2 B2591026 (Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887210-60-8](/img/structure/B2591026.png)

(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic aromatic compound. Benzo[d]thiazoles are known to have a wide range of biological activities and are part of many pharmaceutical drugs .

Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which consists of a benzene ring fused to a thiazole ring. It also has a nitrobenzoyl group and a sulfamoyl group attached to the thiazole ring, and an ethyl acetate group attached to the benzo ring .Chemical Reactions Analysis

Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of aromatic rings and various functional groups .Scientific Research Applications

- Anticancer Agents : The compound’s sulfamoyl and benzothiazole moieties may contribute to its antitumor properties. Scientists explore its potential as an anticancer agent by modifying its structure or incorporating it into drug candidates .

- Antibacterial and Antimicrobial Agents : The nitro group in the molecule plays a significant role in pharmaceutical chemistry. Researchers investigate its antibacterial and antimicrobial properties, aiming to develop new therapeutic agents .

- Carbonic Anhydrase Inhibitors : Benzothiazoles, like this compound, are known to inhibit carbonic anhydrase enzymes. Scientists study its effectiveness in this context, which could have implications for treating conditions such as glaucoma and epilepsy .

Material Science and Hybrid Materials

Beyond medicinal applications, ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate contributes to material science:

- Hybrid Molecules : Its involvement in the synthesis of hybrid materials and polymers extends its applications. Researchers explore its use in creating novel materials with tailored properties, such as improved mechanical strength, conductivity, or optical behavior .

Organic Synthesis and Intermediates

As an amine derivative, this compound serves as a versatile intermediate in organic synthesis:

- Key Building Block : It participates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Researchers use it as a starting point to construct more complex molecules .

Pharmacophore Design

The nitro group’s unique chemical properties contribute to pharmacophore design:

- Pharmacophore Role : Researchers investigate how the nitro group influences the biological activity of molecules. Understanding its role can guide drug design and optimization .

Consumer and Industrial Applications

The compound finds applications beyond the lab:

- Nonlinear Optics (NLOs) : Benzothiazoles, including this compound, are used in NLO materials for optical devices and communication systems .

- Textiles and OLEDs : Its derivatives play a role in textiles and organic light-emitting diodes (OLEDs) .

Natural Product Inspiration

The indole moiety in the compound occurs in natural products and alkaloids:

- Biological Activities : Indole derivatives exhibit various biological activities, including antioxidant, antibacterial, antiviral, and antileukemic effects. Researchers explore how this compound’s indole component contributes to its overall properties .

Future Directions

properties

IUPAC Name |

ethyl 2-[2-(2-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O7S2/c1-2-29-16(23)10-21-14-8-7-11(31(19,27)28)9-15(14)30-18(21)20-17(24)12-5-3-4-6-13(12)22(25)26/h3-9H,2,10H2,1H3,(H2,19,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXVPGZPFKDRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2590943.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)

![4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2590946.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)

![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)

![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)

![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)